molecular formula C14H11N3O3 B2563417 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897616-51-2

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No.: B2563417
CAS No.: 897616-51-2
M. Wt: 269.26
InChI Key: KCYHXXSXWDJZPY-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-12(16-13(18)10-5-4-8-20-10)14(19)17-7-3-2-6-11(17)15-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYHXXSXWDJZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is unique due to its specific combination of the pyrido[1,2-a]pyrimidine core and the furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrido[1,2-a]pyrimidine core fused with a furan moiety and an amide functional group. The molecular formula is C13H12N4O2C_{13}H_{12}N_4O_2, and its IUPAC name is this compound. The unique structural features contribute to its biological activity.

Antitumor Activity

This compound has been explored for its antitumor properties. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in nucleotide synthesis. For instance, compounds with similar structures have shown inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis in cancer cells. In vitro studies demonstrated that related pyrido[1,2-a]pyrimidine derivatives exhibited IC50 values below 1 nM against folate receptor-expressing cell lines, indicating potent antitumor activity .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit bacterial growth and possess antifungal activity. The mechanism appears to involve disruption of nucleic acid synthesis in microbial cells, which is a common target for many antimicrobial agents.

Case Study: In Vivo Efficacy

In a study involving severe combined immunodeficient mice bearing SKOV3 tumors, a related compound demonstrated significant antitumor efficacy with minimal toxicity. This suggests that this compound could potentially circumvent resistance mechanisms often encountered in cancer therapies by selectively targeting tumor cells via folate receptors .

Table: Summary of Biological Activities

Activity Mechanism IC50 Values Study Reference
AntitumorInhibition of GARFTase< 1 nM
AntimicrobialDisruption of nucleic acid synthesisVaries by pathogen
Selective TargetingInteraction with folate receptorsHigh selectivity

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